molecular formula C17H18ClN5O B2710199 N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride CAS No. 2034570-21-1

N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride

Cat. No.: B2710199
CAS No.: 2034570-21-1
M. Wt: 343.82
InChI Key: LUJKHMHZZULKOQ-UHFFFAOYSA-N
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Description

N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a naphthalenyl moiety through an acetohydrazide linkage, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 4-amino-6-methylpyrimidin-2-ylamine with 2-(naphthalen-1-yl)acetic acid hydrazide under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the acetohydrazide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthalenyl moiety can be oxidized to form naphthoquinones.

  • Reduction: The pyrimidinyl group can be reduced to form aminopyrimidines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Naphthoquinones

  • Reduction: Aminopyrimidines

  • Substitution: Various substituted pyrimidinyl and naphthalenyl derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: The compound has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(4-amino-6-methylpyrimidin-2-yl)benzenesulfonamide

  • N-(4-amino-6-methylpyrimidin-2-yl)acetamide

  • N-(4-amino-6-methylpyrimidin-2-yl)benzamide

Uniqueness: N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride is unique due to its specific structural features, particularly the presence of the naphthalenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)-2-naphthalen-1-ylacetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O.ClH/c1-11-9-15(18)20-17(19-11)22-21-16(23)10-13-7-4-6-12-5-2-3-8-14(12)13;/h2-9H,10H2,1H3,(H,21,23)(H3,18,19,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKHMHZZULKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=O)CC2=CC=CC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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